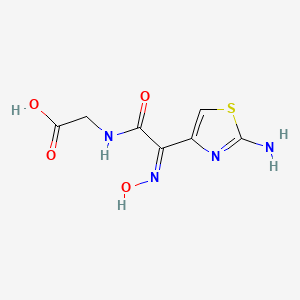

Thiazolylacetyl glycine oxime

Übersicht

Beschreibung

Thiazolylacetyl glycine oxime, also known as Cefdinir Thiazolylacetyl Glycine Oxime Impurity (USP), is a novel compound used in the synthesis of Cefdinir . Cefdinir is a third-generation Cephalosporin antibiotic for oral administration and has a broad antibacterial spectrum over gram-positive and gram-negative bacteria .

Synthesis Analysis

Oxime esters, such as Thiazolylacetyl glycine oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .

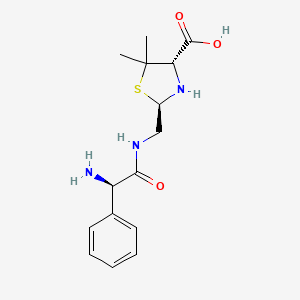

Molecular Structure Analysis

The molecular formula of Thiazolylacetyl glycine oxime is C7H8N4O4S . Its molecular weight is 244.22800 .

Chemical Reactions Analysis

Oximes, like Thiazolylacetyl glycine oxime, are renowned for their widespread applications as OP antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity : A study synthesized a small library of compounds with an oxa(thia)zole scaffold, including structures derived from protected glycine, showing preliminary antibacterial activity against Staphylococcus aureus (Sanz-Cervera et al., 2009).

Thiamin Biosynthesis : Research on ThiO, a glycine oxidase from Bacillus subtilis, revealed its essential role in thiazole biosynthesis for thiamin pyrophosphate, highlighting the importance of glycine in this process (Settembre et al., 2003).

Enzyme Properties : A study characterized glycine oxidase from Pseudomonas putida, which is involved in thiamin biosynthesis, noting its unique preference for glycine as a substrate (Equar et al., 2015).

Natural Product Biosynthesis : Research on peptide processing from a Bacillus sp. cyclodehydratase examined enzymatic promiscuity and substrate flexibility, important for understanding the biosynthesis of natural products like thiazoles (Melby et al., 2012).

Neurochemistry : A study on d-amino acid oxidase activity in mammalian central nervous system tissues found glycine to be a substrate, relevant for understanding neurotransmission and metabolic pathways (Marchi & Johnston, 1969).

Biocompatible Hydrogels : Oxime Click chemistry was used to create hydrogels supporting cell adhesion, where glycine played a key role, demonstrating applications in biocompatible materials (Grover et al., 2012).

Nutritional and Health Implications : Glycine is crucial in mammalian metabolism, with implications for treating diseases and improving health, as evidenced in several studies on its biosynthesis, degradation, and physiological roles (Wu et al., 2004; Wang et al., 2013).

Plant Stress Resistance : Research into the roles of glycine betaine in improving plant abiotic stress resistance highlighted glycine's importance in plant osmotolerance and stress response mechanisms (Ashraf & Foolad, 2007).

Synthesis of Oxazoles and Thiazoles : A study presented methods for synthesizing oxazoles and thiazoles using stabilized thioimidates derived from glycine, indicating its utility in organic synthesis (Yokoyama, 1994).

Safety And Hazards

When handling Thiazolylacetyl glycine oxime, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Isoxazoles, like Thiazolylacetyl glycine oxime, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Eigenschaften

IUPAC Name |

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHNSSMBYZTXNM-WZUFQYTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/O)/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170619 | |

| Record name | Thiazolylacetyl glycine oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolylacetyl glycine oxime | |

CAS RN |

178949-03-6 | |

| Record name | Thiazolylacetyl glycine oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178949036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylacetyl glycine oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLACETYL GLYCINE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBA25796RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

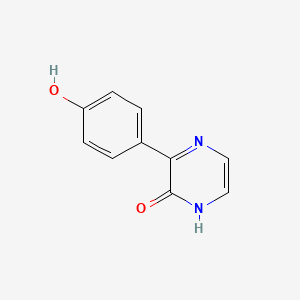

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)